N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with nitrophenyl and dichlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.
Attachment of the Dichlorobenzoyl Group: This step involves the acylation of the amine group with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive molecules.
Materials Science: It can be used in the development of novel organic materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe to study various biochemical pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]nicotinamide: Similar structure but with a nicotinamide group instead of a furan ring.
2,4-Dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide: Another dichlorobenzoyl derivative with different substituents.
Uniqueness
N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O5/c25-15-6-9-19(20(26)12-15)23(30)27-16-2-1-3-17(13-16)28-24(31)22-11-10-21(34-22)14-4-7-18(8-5-14)29(32)33/h1-13H,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUCSBALCPINSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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